molecular formula C20H13ClN2O3 B11695344 N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide CAS No. 327051-08-1

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide

Cat. No.: B11695344
CAS No.: 327051-08-1
M. Wt: 364.8 g/mol
InChI Key: CTEBLFBMBDPAPE-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide typically involves the condensation of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or ionic liquids to enhance the yield and selectivity . For instance, a common method involves the use of 2-aminophenol and 2-chlorobenzoyl chloride in the presence of a base like triethylamine, followed by cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while substitution of the chlorine atom can produce various substituted benzoxazole derivatives .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation. The benzoxazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the chlorine atom allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

327051-08-1

Molecular Formula

C20H13ClN2O3

Molecular Weight

364.8 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide

InChI

InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25)

InChI Key

CTEBLFBMBDPAPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)Cl

Origin of Product

United States

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